molecular formula C15H17N3O2S2 B14924847 Ethyl 2-(cyclopropylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate

Ethyl 2-(cyclopropylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate

Cat. No.: B14924847
M. Wt: 335.4 g/mol
InChI Key: JPYKBVPHXCUSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(CYCLOPROPYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyridylsulfanyl group, and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(CYCLOPROPYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridylsulfanyl group and the cyclopropylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(CYCLOPROPYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 2-(CYCLOPROPYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(CYCLOPROPYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-(CYCLOPROPYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring structure and may have similar chemical properties.

    Pyridylsulfanyl compounds: These compounds contain the pyridylsulfanyl group and may have similar biological activities.

    Cyclopropylamino compounds: These compounds feature the cyclopropylamino group and may have similar reactivity.

The uniqueness of ETHYL 2-(CYCLOPROPYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C15H17N3O2S2

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 2-(cyclopropylamino)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H17N3O2S2/c1-2-20-14(19)13-11(9-21-12-5-3-4-8-16-12)18-15(22-13)17-10-6-7-10/h3-5,8,10H,2,6-7,9H2,1H3,(H,17,18)

InChI Key

JPYKBVPHXCUSFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2CC2)CSC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.